Methyl benzimidate hydrochloride
Overview
Description
Methyl benzimidate hydrochloride, also known as benzimidoic acid methyl ester hydrochloride or methyl benzenecarboximidate hydrochloride, is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . It is a white crystalline powder that is soluble in water and has a melting point of 105-107°C .
Mechanism of Action
Target of Action
Methyl benzimidate hydrochloride is a biochemical compound used in proteomics research . It primarily targets Lys residues of cyclic Lys-Gly-Asp peptide . The Lys residues play a crucial role in protein structure and function, and their modification can significantly alter the properties of the protein.
Mode of Action
This compound acts as an imidating reagent . It modifies the Lys residues of the cyclic Lys-Gly-Asp peptide to afford acetimidate analogs . This modification process involves the formation of a covalent bond between the this compound and the Lys residues, which can lead to changes in the protein’s structure and function.
Biochemical Pathways
It is known that the compound is used in the synthesis of chiral phenyldihydroimidazole derivatives and N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) . These synthesized compounds may participate in various biochemical pathways, influencing downstream effects.
Pharmacokinetics
Its molecular weight of 17162 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its solubility in water and alcohol also indicates that it could be well-distributed in the body.
Action Environment
This compound is sensitive to moisture and heat , suggesting that its action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature. Proper storage conditions, such as a temperature of -20°C , are necessary to maintain its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
Methyl benzimidate hydrochloride plays a significant role in biochemical reactions, particularly in the modification of lysine residues in proteins. It acts as an imidating reagent, which allows it to form stable acetimidate analogs with lysine residues. This modification can alter the protein’s structure and function, providing insights into protein interactions and mechanisms. This compound has been used in the synthesis of chiral phenyldihydroimidazole derivatives and N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), demonstrating its versatility in biochemical applications .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides. Its interaction with lysine residues can affect cell signaling pathways, gene expression, and cellular metabolism. By altering the structure and function of proteins, this compound can impact cellular functions such as enzyme activity, protein-protein interactions, and signal transduction. These effects can be observed in different cell types, providing valuable information on the compound’s role in cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with lysine residues in proteins. This imidation reaction results in the formation of stable acetimidate analogs, which can alter the protein’s structure and function. The compound’s interaction with lysine residues can inhibit or activate enzymes, depending on the specific protein and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is typically stored at low temperatures to maintain its stability. Over time, this compound may degrade, leading to a decrease in its effectiveness in modifying proteins. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein modification and degradation. The compound interacts with enzymes and cofactors that facilitate its imidation reaction with lysine residues. This interaction can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Additionally, this compound can influence the activity of enzymes involved in metabolic pathways, further highlighting its significance in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with cellular components. This distribution can affect the compound’s localization and accumulation, influencing its activity and function .
Preparation Methods
Methyl benzimidate hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of benzonitrile with methanol in the presence of hydrochloric acid. The reaction conditions typically include refluxing the mixture for several hours to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
Methyl benzimidate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form substituted benzimidates.
Hydrolysis: In the presence of water, it can hydrolyze to form benzoic acid and methanol.
Condensation Reactions: It can participate in condensation reactions with various compounds to form more complex molecules.
Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol and water . The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Methyl benzimidate hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Methyl benzimidate hydrochloride can be compared with other similar compounds, such as:
Ethyl benzimidate hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.
Methyl acetimidate hydrochloride: Similar in structure but with an acetimidate group instead of a benzimidate group.
Ethyl formimidate hydrochloride: Similar in structure but with a formimidate group instead of a benzimidate group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and the complexity of the molecules they can form.
Properties
IUPAC Name |
methyl benzenecarboximidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-10-8(9)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJNHVNQRJMWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974260 | |
Record name | Methyl benzenecarboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-90-5 | |
Record name | Methyl benzimidate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5873-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl benzimidate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl benzenecarboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl benzimidate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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